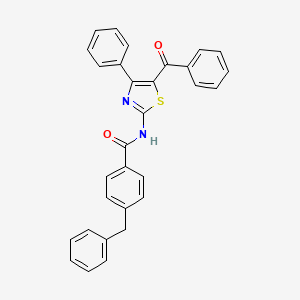

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-benzylbenzamide

Description

Properties

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-benzylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22N2O2S/c33-27(24-14-8-3-9-15-24)28-26(23-12-6-2-7-13-23)31-30(35-28)32-29(34)25-18-16-22(17-19-25)20-21-10-4-1-5-11-21/h1-19H,20H2,(H,31,32,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLDYJZWXRMBAMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-benzylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, benzoyl groups, and a benzamide functionality. Its molecular formula is with a molecular weight of approximately 492.56 g/mol. The structural configuration contributes to its unique biological activities.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key reagents include benzoyl chloride and thioamides, often catalyzed by anhydrous aluminum chloride. The synthesis process can be optimized for high yield and purity through controlled temperature settings and purification techniques such as recrystallization and chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism of action involves the inhibition of key enzymes involved in bacterial cell wall synthesis, which disrupts cellular integrity and function.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Anticancer Activity

In cancer research, this compound has shown promise in inhibiting the proliferation of various cancer cell lines. It appears to interfere with cellular pathways regulating apoptosis and cell cycle progression.

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 10 |

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival.

- Cell Cycle Regulation : In cancer cells, it may induce cell cycle arrest by modulating signaling pathways related to proliferation.

- Apoptosis Induction : It promotes apoptosis through mitochondrial pathway activation.

Case Studies

Several studies have explored the efficacy of this compound in both antimicrobial and anticancer contexts:

- Study on Antimicrobial Efficacy : A recent study demonstrated that the compound effectively reduced bacterial load in infected animal models when administered at sub-MIC levels, suggesting potential for therapeutic applications in treating infections .

- Cancer Cell Line Study : In vitro studies showed that treatment with varying concentrations of this compound led to significant apoptosis in MCF-7 cells, as evidenced by increased caspase activity and DNA fragmentation analysis .

Scientific Research Applications

Anticancer Activity

Research indicates that N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-benzylbenzamide exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been evaluated for its anti-inflammatory activity. Studies suggest that it can reduce the production of pro-inflammatory cytokines and inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various therapeutic contexts:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |

| Study 2 | Reported reduction in inflammatory markers in animal models of arthritis after administration of the compound. |

| Study 3 | Investigated the compound's synergistic effects when combined with existing chemotherapeutic agents, enhancing overall efficacy against resistant cancer strains. |

Potential Therapeutic Applications

Given its promising biological activities, this compound holds potential for several therapeutic applications:

- Cancer Therapy : As a standalone treatment or in combination with other drugs to enhance efficacy against various cancers.

- Anti-inflammatory Treatments : Potential use in managing chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease.

- Drug Development : Serving as a lead compound for further modifications to improve potency and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

Physicochemical and Spectral Properties

Table 2: Spectroscopic and Physical Data

Key Observations :

- IR spectra for benzamide-thiazole/thiadiazole hybrids consistently show C=O stretches near 1600–1700 cm⁻¹, as seen in . The target compound would likely exhibit similar absorption.

- ^1H-NMR signals for aromatic protons (δ 7.3–8.3 ppm) and alkyl groups (e.g., CH₃ at δ 2.49 ppm) are common across analogs .

Table 3: Reported Bioactivities of Analogs

Key Observations :

- Thiazole-amide derivatives exhibit diverse bioactivities depending on substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.